molecular formula C6H5N5O2 B13521139 3-Nitropyrazolo[1,5-a]pyrazin-4-amine

3-Nitropyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13521139
M. Wt: 179.14 g/mol
InChI Key: VYKVPWIYNYJFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a nitrogen-rich heterocyclic compound intended for research and development purposes. This fused bicyclic scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine cores have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signalling and prominent therapeutic targets in areas such as oncology . Researchers are exploring these heterocycles for their potential cytotoxic and antiproliferative effects against cancer cell lines . Furthermore, structurally similar nitropyrazole-fused heterocycles are frequently investigated for their antimicrobial properties, making them valuable scaffolds in the search for new anti-infective agents . The nitro group on the heterocyclic ring is a versatile functional handle for further synthetic modification, allowing researchers to synthesize a diverse array of derivatives, such as reduced amines and subsequent amides, for structure-activity relationship (SAR) studies . This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-nitropyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5N5O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H,(H2,7,8)

InChI Key

VYKVPWIYNYJFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 Nitropyrazolo 1,5 a Pyrazin 4 Amine

Reactivity of the Nitro Group: Reduction, Cycloaddition, and Electronic Effects

The nitro group at the C-3 position is a dominant force in the molecule's reactivity, primarily through its potent electronic effects and its susceptibility to reduction.

Reduction: The transformation of an aromatic nitro group into an amino group is a fundamental and well-established reaction in organic synthesis. iosrjournals.orgnumberanalytics.com For 3-Nitropyrazolo[1,5-a]pyrazin-4-amine, this reduction would yield pyrazolo[1,5-a]pyrazine-3,4-diamine, a valuable intermediate for further heterocyclic synthesis. A variety of reagents can accomplish this transformation with high chemoselectivity, preserving the integrity of the fused ring system and the existing 4-amino group. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation is a highly effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. commonorganicchemistry.comgoogle.com This method is generally clean and high-yielding. Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, provides a milder option that is tolerant of many other functional groups. commonorganicchemistry.comwikipedia.org The use of sodium sulfide (B99878) (Na₂S) can also be effective, sometimes offering selectivity in molecules with multiple nitro groups. commonorganicchemistry.com The choice of reagent is crucial to avoid over-reduction or undesired side reactions on the electron-deficient pyrazine (B50134) ring.

Reagent/CatalystConditionsProductNotes
H₂/Pd-CH₂ gas, solvent (e.g., EtOH, EtOAc)Pyrazolo[1,5-a]pyrazine-3,4-diamineHigh efficiency; may reduce other susceptible groups. commonorganicchemistry.com
Fe/CH₃COOHRefluxing acetic acidPyrazolo[1,5-a]pyrazine-3,4-diamineMild and selective for nitro groups. commonorganicchemistry.com
SnCl₂·2H₂OHCl, solvent (e.g., EtOH)Pyrazolo[1,5-a]pyrazine-3,4-diamineA classic method for selective nitro reduction. wikipedia.org
Raney NiH₂ gas or hydrazine, solvent (e.g., EtOH)Pyrazolo[1,5-a]pyrazine-3,4-diamineUseful alternative to Pd/C, especially if dehalogenation is a concern in related substrates. mdpi.com

Cycloaddition: The direct participation of an aromatic nitro group in cycloaddition reactions is uncommon. More typically, the nitro group influences the reactivity of the ring to which it is attached. nih.gov In principle, a nitro-activated double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones or azides. organicreactions.orgnumberanalytics.comuchicago.edu However, in an aromatic system like this compound, the π-system's stability makes such reactions difficult. The strong electron-withdrawing nature of the nitro group deactivates the pyrazolo[1,5-a]pyrazine (B3255129) ring, making it a poor diene for Diels-Alder reactions or a reluctant partner in other cycloadditions. It is more plausible that cycloaddition reactions would be employed in the synthesis of the pyrazolo-fused ring system itself, rather than as a transformation of the final nitro-substituted molecule. rsc.orgsci-hub.se

Electronic Effects: The 3-nitro group exerts a powerful electron-withdrawing effect on the entire fused ring system through both resonance (-R) and inductive (-I) effects. numberanalytics.com This has several significant consequences:

Ring Deactivation: It strongly deactivates the pyrazolo[1,5-a]pyrazine core towards electrophilic aromatic substitution.

Ring Activation: Conversely, it activates the ring system for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present. numberanalytics.com

Reduced Basicity: It lowers the pKa of the ring nitrogens and the exocyclic 4-amino group, making them less basic.

Reduced Nucleophilicity: The electron-withdrawing effect diminishes the nucleophilic character of the 4-amino group, making reactions like acylation and alkylation more challenging compared to an unsubstituted analogue.

Transformations Involving the 4-Amine Group: Acylation, Alkylation, and Condensation Reactions

The 4-amino group, while a site of nucleophilicity, has its reactivity attenuated by the ortho-nitro group. Nevertheless, it remains a key handle for molecular elaboration.

Acylation: Primary aromatic amines readily undergo acylation with reagents like acid chlorides or acid anhydrides to form stable amide derivatives. ncert.nic.in This reaction on this compound would require carefully optimized conditions, likely including a strong base like pyridine (B92270) to scavenge the acid byproduct and drive the reaction to completion. ncert.nic.in The resulting N-(3-nitropyrazolo[1,5-a]pyrazin-4-yl)acetamide would exhibit altered solubility and electronic properties. One-pot reductive acetylation procedures, where a nitro group is reduced and the resulting amine is immediately acetylated, are also known for aromatic nitro compounds. iosrjournals.org

Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides. ncert.nic.in This reaction is often complicated by a lack of selectivity, leading to mixtures of mono- and di-alkylated products. The reduced nucleophilicity of the amine in the target molecule would necessitate more forcing conditions, potentially increasing the risk of side reactions, including alkylation at one of the ring nitrogen atoms. acs.org

Condensation Reactions: The primary amine at the C-4 position can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). nih.gov This reaction is typically reversible and often requires acidic or basic catalysis and the removal of water to favor product formation. The stability of the resulting imine would depend on the nature of the carbonyl compound used.

Reaction TypeReagent(s)Typical ConditionsProduct Type
AcylationAcetyl chloride or Acetic anhydride (B1165640)Pyridine, 0 °C to RTN-acylated amide
AlkylationMethyl iodideBase (e.g., K₂CO₃), solvent (e.g., DMF)N-alkylated amine
CondensationBenzaldehydeAcid catalyst (e.g., p-TsOH), Dean-Stark trapImine (Schiff base)

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fused Pyrazolo[1,5-a]pyrazine Ring

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring, exacerbated by the 3-nitro group, makes the scaffold highly susceptible to NAS, provided a competent leaving group (such as a halogen) is present on the ring. mdpi.com Although the title compound lacks a leaving group, its derivatives could readily undergo NAS. For instance, a hypothetical 7-chloro-3-nitropyrazolo[1,5-a]pyrazin-4-amine would be highly activated towards displacement of the chloride by nucleophiles like amines, alkoxides, or thiolates. nih.govmdpi.com This strategy is a common method for functionalizing the pyrimidine (B1678525) ring in the analogous pyrazolo[1,5-a]pyrimidine (B1248293) systems and would be expected to work similarly for the pyrazine core. mdpi.comnih.gov

Stability and Degradation Pathways Under Varying Chemical Environments

Nitrated pyrazole (B372694) derivatives are often characterized by high thermal stability and resistance to hydrolysis, which has led to their investigation as energetic materials. nih.govmdpi.comresearchgate.net The fused pyrazolo[1,5-a]pyrazine ring is an aromatic system and is expected to be generally stable under neutral conditions.

Thermal Stability: Nitropyrazoles can have decomposition temperatures well above 200°C. mdpi.com Thermal degradation pathways for highly nitrated pyrazoles are complex but can be initiated by the cleavage of the C-NO₂ or N-NO₂ bond, followed by the breakdown of the heterocyclic ring. researchgate.net The presence of the amino group might slightly lower the thermal stability compared to a non-aminated analogue.

Chemical Stability: The compound is expected to be stable in neutral and mildly acidic or basic aqueous solutions at moderate temperatures. However, under more extreme conditions, degradation could occur:

Strong Acidic Conditions: Protonation of the ring nitrogens could occur, potentially leading to ring-opening or other rearrangements under harsh heating, though this is unlikely for this stable fused system.

Strong Basic Conditions: While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to decomposition pathways.

Oxidative Degradation: The 4-amino group is a potential site for oxidation, which could lead to the formation of various colored byproducts.

Reductive Degradation: As discussed, the nitro group is readily reduced. Strong reducing agents could potentially also reduce the pyrazine ring. wikipedia.org

Chemo- and Regioselectivity in Chemical Transformations

Chemoselectivity: The presence of multiple reactive sites makes chemoselectivity a critical consideration in the functionalization of this compound.

Nitro Group vs. Amine Group: It is possible to selectively transform one group in the presence of the other. For example, mild catalytic hydrogenation or chemical reduction with SnCl₂ can selectively reduce the nitro group to an amine without affecting the existing 4-amino group. commonorganicchemistry.com Conversely, acylation with acetic anhydride will selectively react with the more nucleophilic (though deactivated) 4-amino group, leaving the nitro group untouched. ncert.nic.in

Functional Groups vs. Ring: The functional groups are far more reactive than the highly electron-deficient aromatic ring system. Therefore, reactions such as reduction, acylation, and condensation will occur chemoselectively at the nitro and amino groups without modification of the pyrazolo[1,5-a]pyrazine core under typical conditions. Hydrogenation of related tetrazolopyrimidines can show chemoselectivity between ring reduction and cleavage depending on the substituents. beilstein-archives.org

Regioselectivity: The directing effects of the substituents and the inherent reactivity of the heterocyclic core govern the regioselectivity of any substitution reactions.

Electrophilic Substitution: In the unlikely event of EAS, the regiochemical outcome would be a competition between the activating, ortho,para-directing 4-amino group and the deactivating, meta-directing 3-nitro group. The directing influence of the amino group would likely dominate, suggesting that substitution would occur preferentially at positions on the pyrazine ring (C-6 or C-8), which are less deactivated than the pyrazole ring. researchgate.net

Synthesis: The substitution pattern of pyrazolo[1,5-a]pyrimidines and related heterocycles is most effectively controlled during their synthesis. The choice of substituted 1,3-dicarbonyl compounds, β-enaminones, or other biselectrophiles that react with aminopyrazoles allows for the regioselective construction of the fused ring with desired substituents at specific positions. rsc.orgnih.govkfas.org.kw

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. nih.gov For a molecule like 3-Nitropyrazolo[1,5-a]pyrazin-4-amine, a suite of one- and two-dimensional NMR experiments is necessary to assign the full complement of proton (¹H) and carbon (¹³C) signals and to characterize the distinct nitrogen environments. researchgate.netresearchgate.net

The synthesis of complex heterocycles can often lead to isomeric products, which are notoriously difficult to distinguish using standard solution-state NMR techniques due to similar chemical shifts and coupling patterns. iastate.edunih.gov Solid-state NMR (ssNMR), specifically techniques that probe the connectivity between carbon and nitrogen, offers a powerful solution. iastate.edunih.govacs.org The ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) or Transferred-Echo Double-Resonance (TRAPDOR) experiments function as an "attached nitrogen test". nih.gov

This method selectively filters the ¹³C NMR spectrum, showing only signals from carbon atoms that are directly bonded to or in close spatial proximity to a ¹⁴N nucleus. iastate.edunih.gov For this compound, this technique would be invaluable for confirming the positions of the substituents and the nitrogen atoms within the fused ring system. For instance, an isomer with the nitro group at a different position would yield a distinctly different ¹⁴N-filtered ¹³C spectrum. iastate.edu Researchers have demonstrated the utility of this approach for unambiguously differentiating various heterocyclic isomers, providing a definitive method of assignment where solution NMR might be ambiguous. nih.govacs.org

Table 1: Illustrative Application of ¹³C{¹⁴N} ssNMR for Isomer Differentiation This table illustrates the expected outcome of a ¹³C{¹⁴N} filtered experiment for distinguishing hypothetical isomers. The chemical shifts are hypothetical.

Carbon Position Expected Signal in Full ¹³C Spectrum? Expected Signal in ¹⁴N-Filtered Spectrum for this compound? Rationale
C2 Yes Yes Directly bonded to pyrazole (B372694) nitrogen N1.
C3 Yes Yes Directly bonded to the nitro group (N) and adjacent to N8.
C4 Yes Yes Directly bonded to the amine group (N) and pyrazine (B50134) nitrogen N5.
C6 Yes Yes Adjacent to pyrazine nitrogen N5.

Given that the pyrazolo[1,5-a]pyrazine (B3255129) core contains four nitrogen atoms in distinct chemical environments, in addition to the nitrogen atoms of the nitro and amine groups, ¹⁵N NMR spectroscopy is a particularly insightful technique. ipb.pt It directly probes the electronic environment of each nitrogen atom. The chemical shifts of the nitrogen atoms are highly sensitive to factors such as hybridization, bonding, and electron density.

Inverse-detected 2D NMR experiments, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), are typically used to assign the ¹⁵N resonances by correlating them to known proton signals over two or three bonds. mdpi.com This allows for the unambiguous characterization of the pyrazole nitrogens (N1, N8), the pyrazine nitrogens (N5), and the exocyclic amine and nitro group nitrogens. Such analysis is crucial for confirming the tautomeric form and understanding the electronic structure of the molecule. ipb.ptmdpi.com

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure of this compound by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. In the pyrazolo[1,5-a]pyrazine system, it would definitively link the protons on the pyrazine ring (H6 and H7). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is the primary method for assigning the carbon signals of protonated carbons (C2, C6, C7). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for identifying the quaternary (non-protonated) carbons by correlating them to nearby protons. For example, the proton at C2 (H2) would show correlations to the quaternary carbons C3a, C4, and C8a, confirming the core structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and the spatial arrangement of substituents. nih.gov

The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the atomic connectivity of the 3-nitro and 4-amine substituents on the pyrazolo[1,5-a]pyrazine framework. nih.govresearchgate.net

Table 2: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for a Related Pyrazolo[1,5-a]pyrazine Derivative Data based on Methyl 3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylate, a structurally similar compound. Assignments for this compound would differ but follow similar patterns.

Position δ ¹H (ppm) δ ¹³C (ppm) Key HMBC Correlations
H2 9.18 (s) 133.1 C3a, C4, C8a
C3 - 126.8 -
C3a - 142.1 H2, H7
C4 - 125.2 H2, H6
H6 8.45 (d) 126.3 C4, C7, C8a
H7 9.29 (d) 145.2 C3a, C5, C6

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net For a molecule like this compound, obtaining a crystal structure would unambiguously confirm the connectivity and planarity of the fused heterocyclic system. nih.govresearchgate.net

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. researchgate.net In this specific compound, the amine (-NH₂) group and the pyrazole N-H would act as hydrogen bond donors, while the nitro (-NO₂) group and the pyrazine/pyrazole nitrogen atoms would act as acceptors. These interactions would play a significant role in the supramolecular assembly of the molecules in the crystal lattice. mdpi.commdpi.com While the specific crystal structure of the title compound is not reported in the provided sources, analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) structures demonstrates the power of this technique in providing incontrovertible structural proof. nih.govresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its molecular formula. mdpi.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its elemental composition (C₆H₄N₆O₂).

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. mdpi.com Under techniques like electron ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways for this compound could include:

Loss of the nitro group (NO₂)

Loss of nitric oxide (NO) or nitrous oxide (N₂O)

Cleavage of the pyrazine ring

Loss of HCN from the pyrazole or pyrazine ring

Analysis of these fragments helps to piece together the structure of the parent molecule and corroborate the assignments made by NMR spectroscopy. mdpi.commdpi.com

Computational and Theoretical Investigations of 3 Nitropyrazolo 1,5 a Pyrazin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of heterocyclic compounds. jchemrev.comresearchgate.netdoaj.orgnih.gov These methods provide detailed insights into molecular geometry, charge distribution, and orbital energies, which are crucial for predicting chemical behavior and reactivity. For analogs like pyrazolo[1,5-a]pyrimidines, DFT calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to model geometrical parameters and analyze electronic structures. doaj.orgnih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations used to predict the reactivity and reaction pathways of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and spatial distribution of these orbitals determine how a molecule interacts with other reagents.

In studies of related 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, FMO analysis revealed that the nature of the substituent significantly influences the electronic properties. rsc.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Electron-donating groups (EDGs) on the pyrazolo[1,5-a]pyrimidine (B1248293) ring tend to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This smaller gap is associated with higher reactivity and is often linked to enhanced absorption and emission intensities due to intramolecular charge transfer (ICT) processes. rsc.org

Electron-withdrawing groups (EWGs) , conversely, lower the energy of the LUMO, which can also affect the energy gap and reactivity. rsc.org

For the target molecule, 3-Nitropyrazolo[1,5-a]pyrazin-4-amine, the nitro group (-NO₂) acts as a strong EWG, while the amine group (-NH₂) is a strong EDG. A theoretical FMO analysis would likely show a complex interplay between these groups, with the HOMO density concentrated near the amine and the pyrazole (B372694) ring, and the LUMO density localized towards the nitro-substituted pyrazine (B50134) ring. This distribution would suggest a significant potential for intramolecular charge transfer, influencing its reactivity and optical properties.

Below is a representative data table illustrating how HOMO-LUMO energies and the energy gap vary with different substituents on the pyrazolo[1,5-a]pyrimidine scaffold, as determined by DFT calculations in theoretical studies.

Compound/SubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
7-Phenyl-Pyrazolo[1,5-a]pyrimidine-5.98-1.954.03
7-(4-Methoxyphenyl)-Pyrazolo[1,5-a]pyrimidine (EDG)-5.65-1.823.83
7-(Pyridin-4-yl)-Pyrazolo[1,5-a]pyrimidine (EWG)-6.22-2.543.68

This table is generated based on data from analogous compounds to illustrate the concepts of FMO theory; it does not represent experimental values for this compound.

Electrostatic Potential Surface Analysis

Electrostatic Potential (ESP) surface analysis is a computational method used to visualize the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically occur around electronegative atoms like nitrogen and oxygen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For a molecule like this compound, an ESP map would be expected to show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the heterocyclic rings. Conversely, a positive potential would likely be observed around the hydrogen atoms of the amine group and potentially on the carbon atom attached to the nitro group. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying the most probable sites for chemical reactions. jchemrev.comresearchgate.net

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, identify intermediates, and calculate the energetic profiles of chemical transformations.

Transition State Elucidation and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational models can identify transition state (TS) structures, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

While specific transition state calculations for reactions involving this compound are not available, studies on the synthesis of related pyrazolo[1,5-a]pyrimidines have utilized DFT to understand reaction feasibility. For instance, in the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines, DFT calculations were employed to study the ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closing) mechanism, helping to explain the observed transformation. researchgate.net Such calculations are critical for optimizing reaction conditions and predicting product outcomes.

Computational Insights into Regioselectivity

Many synthetic routes leading to substituted pyrazolo[1,5-a]pyrazine (B3255129) or pyrimidine (B1678525) systems can potentially yield multiple isomers (regioisomers). Computational studies are instrumental in predicting and explaining the observed regioselectivity.

For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of 1,2-allenic ketones with aminopyrazoles, DFT calculations at the B3LYP/6-31G* level were used to explore why certain substrates showed excellent regioselectivity while others did not. rsc.org Similarly, molecular orbital calculations have been used to predict that electrophilic substitution on the parent pyrazolo[1,5-a]pyrimidine ring would occur at the 3- and 6-positions, a prediction that aligns with experimental nitration results. researchgate.netresearchgate.netmdpi.comnih.gov

These studies typically involve calculating the energies of all possible intermediates and transition states leading to the different regioisomers. The pathway with the lowest activation energy barrier is predicted to be the favored one, thus explaining the regiochemical outcome of the reaction.

The following table summarizes findings from a computational study on the regioselectivity of a reaction, showing how calculated energy barriers can predict the major product.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway to Regioisomer A15.2Minor Product
Pathway to Regioisomer B10.8Major Product

This table is a representative example based on computational studies of related heterocyclic systems.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Information regarding molecular dynamics (MD) simulations and detailed conformational analysis specifically for this compound or its close analogs is limited in the available literature. However, these techniques are generally applied to understand the flexibility of molecules and their behavior in different environments, such as in solution or when interacting with a biological target.

MD simulations would allow for the exploration of the conformational landscape of the molecule, identifying low-energy conformers and the dynamics of their interconversion. This is particularly relevant for understanding how the molecule might adapt its shape to fit into an enzyme's active site. Studies on related tetrahydropyrazolo[1,5-a]pyrimidines have highlighted the importance of conformational lability, which was predicted by calculations and confirmed by NMR experiments, suggesting that such flexibility can be crucial for biological activity. mdpi.com

In Silico Screening and Molecular Docking Simulations for Interaction Prediction

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on in silico screening or molecular docking simulations for the compound this compound. While computational and theoretical investigations are common for novel chemical entities to predict their biological activities and interaction with protein targets, specific data regarding binding affinities, interaction modes, or predicted targets for this particular compound are not publicly available in the reviewed sources.

Computational studies, including molecular docking, are frequently performed on related heterocyclic compounds like pyrazolo[1,5-a]pyrimidines to explore their potential as inhibitors of various enzymes, such as kinases or DNA gyrase. nih.govresearchgate.netnih.govresearchgate.net These types of simulations help researchers to:

Predict the binding orientation of a ligand within a protein's active site.

Estimate the strength of the interaction (binding energy or docking score).

Identify key amino acid residues involved in the binding.

Such computational approaches are instrumental in the early stages of drug discovery for prioritizing compounds for synthesis and further biological evaluation. However, no such detailed research findings have been published specifically for this compound. Therefore, data tables detailing its specific molecular docking interactions, binding energies with particular biological targets, or key interacting residues cannot be provided at this time.

Biological Activity and Mechanistic Studies Excluding Clinical, Safety, and Dosage Data

In Vitro Biological Screening Methodologies for Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives

The evaluation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives typically begins with a suite of in vitro biological screening assays designed to determine their inhibitory activity and selectivity. A primary method involves direct enzymatic assays to measure the compound's effect on the activity of specific target kinases. mdpi.com For instance, the TrkA Elisa enzyme assay has been used to evaluate macrocyclic pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com

To assess broader selectivity, compounds are often screened against a large panel of kinases. Differential scanning fluorimetry (DSF) is one such high-throughput method used to identify potent inhibitors by measuring shifts in protein thermal stability upon compound binding. biorxiv.org This technique provides a rapid and sensitive format for initial selectivity profiling. biorxiv.org

Following enzymatic assays, cell-based assays are employed to understand the compound's effect in a more complex biological environment. Antiproliferative assays are common, where compounds are tested against a panel of human cancer cell lines, such as the NCI-60 panel, to determine their cytotoxic or cytostatic effects. mdpi.com The results are often expressed as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration). Further mechanistic validation in cells can be achieved through methods like Western blotting to analyze the phosphorylation status of the target kinase and its downstream signaling proteins. nih.gov

Identification and Characterization of Molecular Targets

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of targeting a wide range of protein kinases that are key regulators in cellular signaling. nih.govbiorxiv.org Disruption of these signaling pathways is a hallmark of many cancers, making kinases attractive therapeutic targets. nih.gov Derivatives of this scaffold have been identified as potent inhibitors of numerous kinases, many of which are implicated in cancer cell proliferation and survival. researchgate.net

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against several key protein kinases. These compounds typically act as ATP-competitive inhibitors due to the scaffold's ability to mimic adenine and form crucial hydrogen bonds within the kinase hinge region. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Certain pyrazolo[1,5-a]pyrimidine analogs have been developed as potent dual inhibitors of CDK2 and TRKA kinases. mdpi.com For example, compound 6t showed an IC₅₀ value of 0.09 µM against CDK2, comparable to the reference inhibitor ribociclib. mdpi.com

Tropomyosin Receptor Kinase A (TRKA): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in several approved and clinical-stage Trk inhibitors. mdpi.com Extensive research has led to the development of derivatives with low nanomolar to sub-nanomolar potency against TrkA, TrkB, and TrkC. mdpi.com Compound 6s was identified as a potent dual inhibitor with an IC₅₀ of 0.45 µM against TRKA. mdpi.com

Pim-1 Kinase: The Pim family of serine/threonine kinases is another target for this class of compounds. Selectivity screens of pyrazolo[1,5-a]pyrimidine-based CK2 inhibitors revealed off-target activity against Pim-1, with some analogs showing potent inhibition (IC₅₀ of 46 nM). biorxiv.org

EGFR, B-Raf, and MEK: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop inhibitors for kinases in the MAPK/ERK pathway. Derivatives targeting EGFR have shown promise, and their inhibitory effects on B-Raf and MEK kinases are particularly relevant in melanoma. nih.govresearchgate.netrsc.org

The inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases are summarized below.

Compound IDTarget KinaseIC₅₀ (µM)Reference
6t CDK20.09 mdpi.com
6s CDK20.23 mdpi.com
Ribociclib CDK20.07 mdpi.com
6s TRKA0.45 mdpi.com
Larotrectinib TRKA0.07 mdpi.com
Compound 28 TrkA0.00017 mdpi.com
Compound 28 TrkB0.00007 mdpi.com
Compound 28 TrkC0.00007 mdpi.com
3g KDR (VEGFR2)0.019 nih.gov

While much of the research focuses on inhibiting the catalytic activity of intracellular kinases, some studies have explored the interaction of pyrazolo[1,5-a]pyrimidine derivatives with cell surface receptors. The Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor, has been identified as a target. High-throughput virtual screening followed by luciferase reporter gene assays led to the identification of a pyrazolo[1,5-a]pyrimidine-based AHR antagonist with an initial IC₅₀ of 650 nM, which was later optimized to a potency of 31 nM. rsc.org

Selectivity is a critical challenge in kinase inhibitor development due to the high conservation of the ATP-binding site across the kinome. biorxiv.org Kinase profiling panels are routinely used to assess the selectivity of new compounds. For example, a pyrazolo[1,5-a]pyrimidine developed as a CK2 inhibitor was screened against 238 kinases, revealing potent off-target inhibition of DAPK3, FLT3, TBK1, CLK3, HIPK3, PIM1, and CDK1. biorxiv.org Such comprehensive profiling is essential for understanding the compound's polypharmacology and potential for off-target effects.

Structure-Activity Relationship (SAR) Studies of 3-Nitropyrazolo[1,5-a]pyrazin-4-amine and its Analogs

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the pyrazolo[1,5-a]pyrimidine scaffold, SAR studies have highlighted how the pattern of substituents influences pharmacological properties. nih.govrsc.org

Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded key insights into the structural requirements for potent kinase inhibition.

Hinge-Binding Moiety : The pyrazolo[1,5-a]pyrimidine core itself is essential for activity, acting as a hinge-binding motif. mdpi.combiorxiv.org The N1 atom of the pyrazole (B372694) ring often forms a critical hydrogen bond with a backbone amide nitrogen in the kinase hinge region, such as Met592 in TrkA. mdpi.com

Substitutions at C3 : Modifications at the 3-position significantly impact activity. For TrkA inhibitors, the introduction of a carboxamide moiety at this position was found to substantially enhance inhibitory potency. mdpi.com

Substitutions at C6 : In the development of KDR (VEGFR2) inhibitors, a 3-thienyl substituent at the 6-position was found to be optimal for potency. nih.gov

Macrocyclization : Linking substituents on the pyrazolo[1,5-a]pyrimidine scaffold to form a macrocycle is a strategy that can improve binding affinity and selectivity. mdpi.com This is due to the conformational rigidity imposed by the macrocycle, which pre-organizes the molecule for optimal interaction with the target. mdpi.com This approach has been used to develop selective inhibitors for ALK2 and FLT3. biorxiv.org

The insights gained from SAR studies inform the rational design of new analogs with improved properties. A central strategy involves leveraging the structural features of the ATP-binding pocket of the target kinase. nih.gov

Targeting the Hinge Region : A primary design principle is to ensure a strong interaction with the kinase hinge region. The pyrazolo[1,5-a]pyrimidine scaffold serves this purpose well, and modifications are designed to maintain or enhance this interaction. mdpi.combiorxiv.org

Exploiting Specific Pockets : Potency and selectivity can be enhanced by introducing functional groups that form specific interactions with other regions of the ATP pocket. For PI3Kδ inhibitors, indole derivatives at the C5 position were designed to form an additional hydrogen bond with an aspartate residue (Asp-787) in the affinity pocket, thereby increasing selectivity. mdpi.com

Improving Selectivity : Rational design can mitigate off-target effects. For instance, in the design of Trk inhibitors, the addition of a morpholine group at a specific position was shown to improve selectivity by reducing unwanted interactions with other kinases. mdpi.com Similarly, optimizing a pyrazolo[1,5-a]pyrimidine lead through strategies including macrocyclization led to highly selective inhibitors of CK2. biorxiv.org

These principles, derived from extensive studies on the pyrazolo[1,5-a]pyrimidine scaffold, provide a robust framework for the design of novel and selective kinase inhibitors.

Cellular Mechanisms of Action (e.g., Antiproliferative Effects in Specific Cell Lines)

There is no available scientific literature detailing the cellular mechanisms of action for this compound. Studies investigating its antiproliferative effects against specific cell lines have not been identified in the public domain. Therefore, no data on its impact on cell cycle, apoptosis, or other cellular processes can be provided.

Molecular Level Understanding of Biological Modulation (e.g., Anti-inflammatory, Antimicrobial Effects)

Information regarding the molecular-level interactions and biological modulation by this compound is not present in the available scientific research. Consequently, there are no findings to report on its potential anti-inflammatory, antimicrobial, or other specific biological activities at the molecular level.

Derivatization and Analog Development Based on the 3 Nitropyrazolo 1,5 a Pyrazin 4 Amine Scaffold

Systematic Strategies for Generating Structural Diversity

Generating structural diversity from a core scaffold is a cornerstone of modern drug discovery. For the 3-nitropyrazolo[1,5-a]pyrimidine-4-amine core, systematic strategies focus on modifying its key functional groups and exploring various substitution patterns across the fused heterocyclic system. nih.gov

The nitro and amine groups on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are highly versatile functional groups that can be chemically altered to produce a wide array of derivatives.

The 3-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the scaffold. A primary modification is its reduction to an amino group, which can be achieved using various reagents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the scaffold's electronic and pharmacological properties. This newly formed 3-amino group can then undergo a plethora of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) through Sandmeyer-type reactions.

The 4-amine functionality is also a prime site for modification. Standard reactions include acylation to form amides and sulfonylation to produce sulfonamides, which can modulate the basicity and lipophilicity of the molecule. Reductive amination with various aldehydes or ketones can be employed to introduce diverse N-alkyl or N-arylalkyl substituents, allowing for the exploration of steric and electronic effects at this position.

Table 1: Illustrative Examples of Chemical Modifications of Functional Groups

Starting Material Reagent(s) Product Purpose of Modification
3-Nitropyrazolo[1,5-a]pyrimidine-4-amine SnCl₂, HCl Pyrazolo[1,5-a]pyrimidine-3,4-diamine Conversion of nitro to amine for further derivatization
Pyrazolo[1,5-a]pyrimidine-3,4-diamine Acetyl Chloride, Pyridine (B92270) 3-Acetamido-pyrazolo[1,5-a]pyrimidin-4-amine Introduce amide functionality, explore H-bonding
3-Nitropyrazolo[1,5-a]pyrimidine-4-amine Benzoyl Chloride, Pyridine 4-(Benzamido)-3-nitropyrazolo[1,5-a]pyrimidine Introduce bulky aryl group, modulate properties

Beyond the primary functional groups, the pyrazolo[1,5-a]pyrimidine scaffold offers several positions for substitution to generate structural diversity. The fused bicyclic structure provides a rigid framework amenable to chemical modifications at various positions, including C2, C5, C6, and C7. nih.gov

The synthesis of the core scaffold itself often allows for the introduction of substituents. The most common synthetic route involves the condensation of a substituted 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. researchgate.net By choosing appropriately substituted starting materials, diversity can be built into the scaffold from the outset. For instance, using different β-dicarbonyl compounds can lead to various substituents at the C5 and C7 positions of the pyrimidine (B1678525) ring.

Post-synthesis functionalization is also a key strategy. Electrophilic substitution reactions, such as halogenation and nitration, can introduce functional groups onto the ring. Studies have shown that the site of electrophilic attack is highly dependent on the reaction conditions. For example, nitration of the parent pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro derivative, while using nitric acid in acetic anhydride (B1165640) results in the 6-nitro compound. cdnsciencepub.com Halogenated derivatives, particularly at the C3, C5, and C7 positions, are valuable intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. nih.govrsc.org

Table 2: Exploration of Substitution Patterns on the Pyrazolo[1,5-a]pyrimidine Core

Position Reaction Type Example Substituents Reference Method
C2 Cyclocondensation Methyl, Aryl, Heteroaryl Use of substituted 1,3-dicarbonyl precursors mdpi.com
C3 Electrophilic Substitution -NO₂, -Br, -I One-pot nitration or halogenation rsc.org
C3 Cross-Coupling Aryl, Alkynyl Sonogashira coupling of 3-halo derivatives rsc.org
C5 / C7 Nucleophilic Substitution Amines, Alkoxides SNAr on 5- or 7-chloro derivatives mdpi.com

Influence of Electronic and Steric Effects of Substituents on Scaffold Properties

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly sensitive to the electronic and steric nature of their substituents. Structure-activity relationship (SAR) studies have demonstrated that fine-tuning these properties is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Electronic Effects: The electron density of the fused ring system can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EDG, such as an amino or methoxy (B1213986) group, increases the electron density of the ring system, which can enhance interactions with electron-deficient pockets in a biological target. Conversely, an EWG, like a nitro, cyano, or trifluoromethyl group, decreases the ring's electron density. This can be critical for forming specific hydrogen bonds or avoiding undesirable metabolic pathways. For example, in the development of kinase inhibitors, the placement of hydrogen bond donors and acceptors is critical for binding to the hinge region of the kinase ATP-binding site. mdpi.com

Steric Effects: The size and shape of substituents play a significant role in determining how a molecule fits into a binding pocket. Bulky substituents can provide enhanced van der Waals interactions and improve selectivity by preventing the molecule from binding to off-targets with smaller binding sites. However, excessively large groups can also introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. SAR studies on pyrazolo[1,5-a]pyrimidine-based inhibitors have shown that the size of substituents at the C5 and C7 positions can dramatically influence activity. nih.govmdpi.com

Exploration of Novel Bioisosteric Replacements within the Pyrazolo[1,5-a]pyrazine (B3255129) Framework

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, or metabolic stability. Within the pyrazolo[1,5-a]pyrimidine scaffold, various bioisosteric replacements have been explored.

A common strategy involves replacing key functional groups. For instance, a carboxylic acid group might be replaced with a tetrazole, or an amide bond could be replaced with a 1,2,4-triazole (B32235) or oxadiazole to alter hydrogen bonding capabilities and metabolic stability. acs.org A recent study demonstrated that a 1,2,4-triazole group could successfully replace a key amide group in a series of pyrazolo[1,5-a]pyrimidine inhibitors, maintaining crucial hydrogen bonding interactions within the target's active site. acs.org

More profound modifications involve replacing parts of the heterocyclic core itself. While the pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, other fused heterocyclic systems can be considered as bioisosteres for the pyrazolo[1,5-a]pyrimidine scaffold itself. unisi.it Depending on the target, scaffolds like pyrazolo[3,4-d]pyrimidines, triazolo[1,5-a]pyrimidines, or imidazo[1,2-a]pyrimidines could be explored to probe different spatial arrangements of nitrogen atoms and substituents, potentially leading to novel intellectual property and improved drug-like properties.

Table 3: Examples of Bioisosteric Replacements for Pyrazolo[1,5-a]pyrimidine Derivatives

Original Group/Scaffold Bioisosteric Replacement Rationale
Amide (-CONH-) 1,2,4-Triazole Mimics H-bond donor/acceptor pattern, improves metabolic stability acs.org
Phenyl ring Thiophene, Pyridine Modulate electronics, improve solubility, explore new interactions
Carboxylic Acid (-COOH) Tetrazole Similar pKa, resistant to metabolic reduction

Potential Applications in Chemical Biology and Materials Science Excluding Direct Clinical Use

Utility as Chemical Probes for Investigating Biological Pathways

While direct studies are not available, the structure of 3-Nitropyrazolo[1,5-a]pyrazin-4-amine suggests its potential utility as a chemical probe. Fused nitrogen-rich heterocyclic systems, such as the related pyrazolo[1,5-a]pyrimidines, are known to exhibit fluorescent properties. researchgate.netrsc.orgbohrium.com The fluorescence of such cores can be modulated by substituents. The presence of a nitro group, a known fluorescence quencher, in proximity to an amino group on the pyrazolo[1,5-a]pyrazine (B3255129) scaffold could create a "push-pull" system.

This arrangement could be exploited in probes for specific biological environments. For instance, the nitro group can be selectively reduced to an amine under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors. This reduction would dramatically alter the electronic properties of the molecule, potentially "turning on" fluorescence. This mechanism could allow for the development of probes to visualize and study hypoxic regions in cell cultures or tissue models.

Furthermore, the primary amine at the 4-position serves as a convenient chemical handle. It can be readily modified to attach the molecule to biomolecules (e.g., proteins, peptides) or targeting ligands, enabling the investigation of specific biological pathways or the localization of the probe within cellular compartments.

Applications as Versatile Building Blocks in Complex Organic Synthesis

The this compound scaffold is a highly functionalized heterocycle that can serve as a versatile building block for the synthesis of more complex molecules. The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related system, is recognized for its synthetic versatility, allowing for modifications at multiple positions. mdpi.comencyclopedia.pub The functional groups on this compound offer several avenues for subsequent chemical transformations.

Key Reactive Sites and Potential Transformations:

Nitro Group (C3): The nitro group is a valuable synthetic handle. Its primary utility lies in its ability to be reduced to an amino group. This transformation, demonstrated in the related pyrazolo[1,5-a]pyrimidine series, would yield a diamine derivative (pyrazolo[1,5-a]pyrazine-3,4-diamine). mdpi.com This resulting vicinal diamine is a classic precursor for constructing additional fused heterocyclic rings, such as imidazoles or other pyrazines, expanding the molecular complexity.

Amino Group (C4): The existing primary amine is a nucleophile and can undergo a wide range of reactions, including acylation, alkylation, and arylation, to introduce diverse functional groups. It can also be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install halogens, cyano, or hydroxyl groups at the 4-position.

Heterocyclic Core: The pyrazolo[1,5-a]pyrazine ring system itself can be functionalized, with recent work showing that electrophilic substitution, such as formylation, can occur on the core scaffold. researchgate.net

This multifunctionality allows the compound to be a starting point for creating libraries of diverse molecules for screening in various applications, from materials science to agrochemistry.

Functional GroupPotential ReactionResulting FunctionalityPotential Application
3-Nitro Group Catalytic Hydrogenation (e.g., Pd/C, H₂)3-Amino GroupPrecursor for fused rings, amide synthesis
4-Amino Group Acylation (e.g., with Acyl Chlorides)4-Amide GroupModulation of electronic/physical properties
4-Amino Group Diazotization followed by Sandmeyer Reaction4-Halo, 4-Cyano, 4-HydroxylIntroduction of diverse substituents
Aromatic Core Electrophilic Substitution (e.g., Halogenation)Halogenated CoreSite for cross-coupling reactions (e.g., Suzuki)

Exploration in Materials Science, particularly for Photophysical Properties

Fused N-heterocyclic compounds are of great interest in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs). The photophysical properties of these systems are highly tunable through chemical modification. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold, for example, has been extensively studied as an emergent fluorophore. nih.gov The absorption and emission characteristics of these molecules can be precisely controlled by the introduction of electron-donating and electron-withdrawing groups. rsc.org

This compound contains a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the same aromatic core. This "push-pull" architecture is a classic design motif for creating molecules with significant intramolecular charge transfer (ICT) character. Key potential properties include:

Solvatochromism: Molecules with strong ICT character often exhibit solvatochromism, where their absorption and emission wavelengths change with solvent polarity. This property is useful for developing sensors for solvent properties.

Non-linear Optical (NLO) Properties: The significant change in dipole moment between the ground and excited states in push-pull systems can lead to large NLO coefficients, a property sought after for applications in telecommunications and optical computing.

Solid-State Emission: Studies on related pyrazolo[1,5-a]pyrimidines have shown that careful selection of substituents can lead to strong fluorescence in the solid state, a desirable trait for use in OLEDs. rsc.orgrsc.org The specific substitution pattern of this compound could influence crystal packing and potentially lead to useful solid-state emission properties.

PropertyOriginPotential Application
Intramolecular Charge Transfer (ICT) Push-pull system (-NH₂ donor, -NO₂ acceptor)NLO materials, dye-sensitized solar cells
Solvatochromism Large change in dipole moment upon excitationChemical sensors, environmental probes
Tunable Emission Modification of amino group or core structureOrganic Light-Emitting Diodes (OLEDs)
Solid-State Fluorescence Favorable intermolecular interactions (packing)Solid-state lighting, fluorescent pigments

Role as Ligands in Catalysis or Coordination Chemistry

The pyrazolo[1,5-a]pyrazin-4-amine (B2536416) molecule is rich in potential metal-binding sites, making it an attractive candidate for use as a ligand in coordination chemistry and catalysis. Pyrazole (B372694) and pyrazine (B50134) derivatives are widely used as ligands to form coordination compounds with diverse structures and properties. mdpi.comresearchgate.netrsc.orgscispace.com

The potential coordination sites in this compound include:

The N1 nitrogen of the pyrazole ring.

The N2 nitrogen of the pyrazole ring.

The N5 nitrogen of the pyrazine ring.

The N8 nitrogen of the pyrazine ring.

The exocyclic nitrogen of the 4-amino group.

This multiplicity of binding sites allows the ligand to coordinate to metal centers in various modes, such as monodentate, bidentate (chelating), or bridging. The formation of a five-membered chelate ring by coordination through the N5 of the pyrazine and the exocyclic amino group is a highly probable binding mode. The specific combination of a "soft" pyrazine nitrogen and a "harder" amine nitrogen could lead to selective binding of certain metal ions.

The resulting metal complexes could have applications in:

Homogeneous Catalysis: By coordinating to transition metals like palladium, ruthenium, or copper, these ligands could be used to create catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to act as a bridging ligand between two or more metal centers could allow for the construction of extended one-, two-, or three-dimensional networks. The properties of these materials (e.g., porosity, magnetism, luminescence) would depend on the choice of metal ion and the coordination geometry.

Future Perspectives and Emerging Research Directions

Innovations in Efficient and Sustainable Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount for the exploration of pyrazolo[1,5-a]pyrazine (B3255129) derivatives. Current strategies often involve multi-step procedures that can be time-consuming and generate significant waste. Future research will likely focus on the development of one-pot syntheses and the use of green chemistry principles to improve efficiency and sustainability.

A notable advancement in this area is the development of a facile one-pot, three-step protocol for the synthesis of the pyrazolo[1,5-a]pyrazine scaffold. researchgate.net This method provides a more streamlined approach compared to traditional multi-step syntheses. Further innovations may involve the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govrsc.org The application of ultrasonic irradiation is another green approach that has been successfully used for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and could be adapted for pyrazolo[1,5-a]pyrazines. bme.hu

Future synthetic strategies are expected to focus on:

Multicomponent Reactions: Designing novel multicomponent reactions will enable the construction of complex pyrazolo[1,5-a]pyrazine derivatives in a single step from simple starting materials, enhancing efficiency and atom economy. mdpi.com

Flow Chemistry: The implementation of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes as catalysts can provide high stereo- and regioselectivity under mild reaction conditions, contributing to more sustainable synthetic processes.

Advanced C-H Functionalization and Late-Stage Derivatization Techniques

Direct C-H functionalization has emerged as a powerful tool in medicinal chemistry for the late-stage modification of complex molecules. This approach avoids the need for pre-functionalized starting materials and allows for the rapid generation of diverse compound libraries. For the pyrazolo[1,5-a]pyrazine scaffold, recent research has demonstrated a straightforward formylation at position 7, which is the most acidic C-H group. researchgate.net

Future research in this area will likely expand to include a broader range of C-H functionalization reactions, such as:

Arylation and Alkylation: Developing methods for the direct introduction of aryl and alkyl groups at various positions on the pyrazolo[1,5-a]pyrazine core will be crucial for exploring structure-activity relationships (SAR).

Halogenation and Nitration: While methods for the synthesis of 3-halo and 3-nitro pyrazolo[1,5-a]pyrimidines via C-H functionalization have been reported, similar strategies for the pyrazolo[1,5-a]pyrazine scaffold are yet to be fully explored. colab.wsthieme-connect.de

Metal-Catalyzed Cross-Coupling: The use of transition metal catalysts, such as palladium, will continue to be a key strategy for the derivatization of the pyrazolo[1,5-a]pyrazine core, enabling the introduction of a wide array of functional groups. nih.govrsc.org

These advanced techniques will be instrumental in fine-tuning the pharmacological properties of derivatives of 3-Nitropyrazolo[1,5-a]pyrazin-4-amine.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

A thorough understanding of how pyrazolo[1,5-a]pyrazine derivatives interact with their biological targets at a molecular level is essential for rational drug design. While extensive research has been conducted on the pyrazolo[1,5-a]pyrimidine scaffold, particularly as kinase inhibitors, similar in-depth studies for the pyrazolo[1,5-a]pyrazine core are needed. nih.govrsc.org

Future investigations should focus on:

X-ray Crystallography: Obtaining crystal structures of pyrazolo[1,5-a]pyrazine derivatives in complex with their target proteins will provide detailed insights into their binding modes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of these compounds in the active site of their targets, helping to elucidate the key interactions that govern their activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[1,5-a]pyrazine scaffold and evaluation of the biological activity of the resulting analogs will be crucial for identifying the structural features required for potent and selective inhibition. nih.gov

A deeper mechanistic understanding will guide the design of next-generation pyrazolo[1,5-a]pyrazine-based therapeutics with improved efficacy and reduced off-target effects.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. These technologies can be applied to the design of novel pyrazolo[1,5-a]pyrazine derivatives with desired biological activities.

Future applications of AI and ML in this field include:

Virtual Screening: AI-powered virtual screening platforms, such as HelixVS and HelixDock, can be used to screen large virtual libraries of pyrazolo[1,5-a]pyrazine derivatives against specific biological targets, identifying promising hit compounds for further investigation. nih.gov

De Novo Drug Design: Generative AI models can be trained on existing chemical data to design novel pyrazolo[1,5-a]pyrazine scaffolds with optimized properties.

Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazolo[1,5-a]pyrazine derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net

The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the development of new pyrazolo[1,5-a]pyrazine-based therapeutics.

Exploration of Novel Targets and Biological Pathways for Pyrazolo[1,5-a]pyrazin-4-amine (B2536416) Derivatives

The pyrazolo[1,5-a]pyrazine scaffold has the potential to interact with a wide range of biological targets. While research on the related pyrazolo[1,5-a]pyrimidine core has focused on its activity as a kinase inhibitor, the exploration of novel targets for the pyrazolo[1,5-a]pyrazine system is a key area for future research. mdpi.comnih.govrsc.org

Potential new therapeutic areas for pyrazolo[1,5-a]pyrazine derivatives include:

Neurodegenerative Diseases: Some fused pyrazole (B372694) systems have shown potential as neuroprotective agents, suggesting that pyrazolo[1,5-a]pyrazine derivatives could be investigated for the treatment of conditions such as Alzheimer's and Parkinson's disease. ontosight.ai

Infectious Diseases: The structural similarity of the pyrazolo[1,5-a]pyrazine core to purines suggests that it may have potential as an antiviral or antimicrobial agent. bme.huontosight.ai

Inflammatory Disorders: The aryl hydrocarbon receptor (AHR) is a ligand-dependent transcription factor involved in immune system regulation, and pyrazolo[1,5-a]pyrimidine-based AHR antagonists have been identified as having potential in cancer therapy. rsc.org The pyrazolo[1,5-a]pyrazine scaffold could be explored for similar activity.

The identification of novel biological targets and pathways will broaden the therapeutic potential of the pyrazolo[1,5-a]pyrazine scaffold beyond its current applications.

Addressing Challenges in Synthetic Scalability for Research Applications

For pyrazolo[1,5-a]pyrazine derivatives to be widely used in research and development, it is essential to have access to scalable synthetic routes. While one-pot syntheses offer a more efficient approach for laboratory-scale synthesis, challenges may arise when scaling up these reactions to produce larger quantities of material. researchgate.net

Future research should address the following scalability challenges:

Process Optimization: The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, will be crucial for ensuring high yields and purity on a larger scale.

Purification Methods: The development of efficient and scalable purification methods, such as crystallization or chromatography, will be necessary to obtain highly pure material for biological testing.

Cost-Effectiveness: The use of inexpensive and readily available starting materials and reagents will be important for making the synthesis of pyrazolo[1,5-a]pyrazine derivatives economically viable.

Overcoming these challenges will ensure that a sufficient supply of this compound and its analogs is available to support preclinical and clinical research.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-nitropyrazolo[1,5-a]pyrazin-4-amine and its derivatives?

  • Methodology : A common approach involves nitration of pyrazolo[1,5-a]pyrazine precursors. For example, methyl pyrazolo[1,5-a]pyrazine-4-carboxylate is treated with concentrated HNO₃ in H₂SO₄ at 0°C, followed by gradual warming to room temperature. The crude product is isolated via ice-water quenching, filtration, and vacuum drying .
  • Key Data : Yields for analogous nitrations range from 70–89%, with purity confirmed by ¹H NMR (e.g., δ 9.04 ppm for aromatic protons) and elemental analysis .

Q. How is structural characterization of this compound performed?

  • Techniques : ¹H/¹³C NMR spectroscopy is critical. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns (e.g., δ 8.27 ppm for pyrazine protons). Mass spectrometry (ES-MS) confirms molecular weight (e.g., [M+1]+ = 222.1) .
  • Validation : Compare experimental and calculated NMR shifts (e.g., C-7 carbonyl at δ 163.2 ppm in ¹³C NMR) to verify regiochemistry .

Advanced Research Questions

Q. How can regioselective nitration of pyrazolo[1,5-a]pyrazine derivatives be optimized?

  • Experimental Design : Microwave-assisted one-pot synthesis achieves regioselectivity. For example, β-enaminones and NH-5-aminopyrazoles undergo cyclocondensation, followed by nitration with HNO₃/H₂SO₄ under microwave irradiation (60°C, 10 min). This method avoids competing side reactions and achieves >85% yield .
  • Data Interpretation : Monitor reaction progress via TLC and confirm regiochemistry using NOE NMR experiments or X-ray crystallography .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Analysis : Discrepancies arise from nitration conditions. Conventional methods (e.g., H₂SO₄/HNO₃ at RT) yield 70–79%, while microwave-assisted protocols improve efficiency (89%). Compare solvent systems (e.g., EDC vs. solvent-free) and acid ratios (HNO₃:H₂SO₄ = 2:1) .
  • Recommendation : Standardize reaction monitoring (e.g., in situ IR for nitro group formation) to reduce variability .

Q. How does functionalization at position 7 impact the reactivity of this compound?

  • Methodology : Introduce substituents via nucleophilic substitution or cross-coupling. For example, silylformamidine reacts with methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate in benzene to install dimethylamino groups at C-6. Purify via hexane recrystallization .
  • Data : Functionalization alters electronic properties (e.g., reduced nitro group reactivity in Suzuki couplings) and bioactivity (e.g., enhanced binding to kinase targets) .

Q. What advanced analytical techniques validate the stability of this compound under physiological conditions?

  • Approach : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Use HPLC-MS to track degradation products (e.g., reduction to amine derivatives) .
  • Findings : Nitro groups are stable for >24 hours but reduce enzymatically in hypoxic environments (relevant for prodrug design) .

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